

H-Phe-Leu-NH₂·HBr neuroprotective mechanisms

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Compound Focus: H-Phe-Leu-NH₂·HBr

CAS No.: 108321-16-0

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Molecular Profile of H-Phe-Leu-NH₂·HBr

This dipeptide is composed of the amino acids phenylalanine and leucine, formulated as a hydrobromide salt to enhance its solubility and stability in aqueous solutions [1].

- **CAS Number:** 108321-16-0
- **Molecular Formula:** C₁₅H₂₄BrN₃O₂
- **Molecular Weight:** 358.27 g/mol
- **IUPAC Name:** 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1]
- **SMILES:** CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1]

Neuroprotective Mechanisms of Action

The neuroprotective effects are primarily mediated through the modulation of key intracellular survival and apoptotic pathways, particularly in response to oxidative stress.

Quantitative Neuroprotective Effects

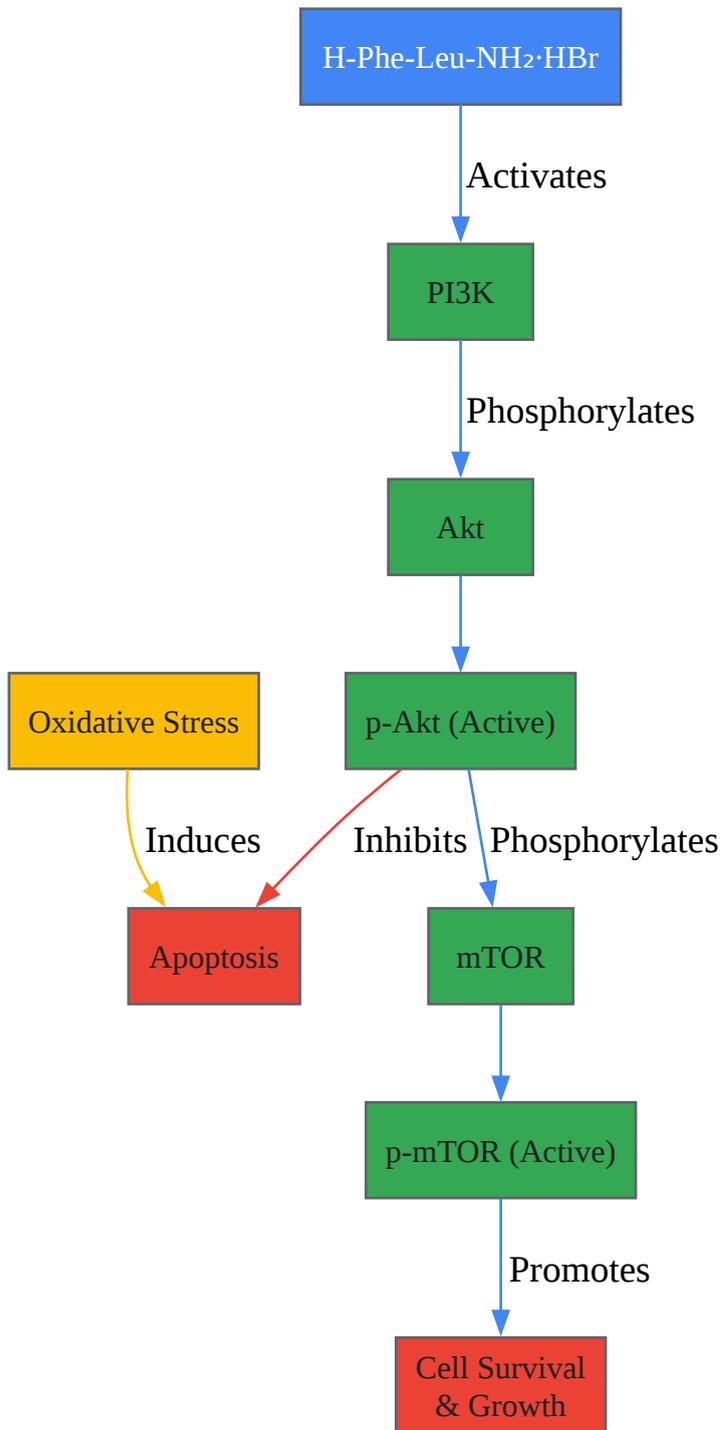
The following table summarizes key experimental findings from a model of 6-hydroxydopamine (6-OHDA)-induced oxidative stress in SH-SY5Y neuroblastoma cells [1].

Parameter Measured	6-OHDA Model (Control)	6-OHDA + H-Phe-Leu-NH ₂ -HBr Analog	Change (%)
ROS Production	100 ± 8.2 RFU	60 ± 5.1 RFU	-40%
Mitochondrial Membrane Potential	100 ± 6.5%	135 ± 7.8%	+35%
Caspase-3 Activity	100 ± 4.3%	65 ± 3.9%	-35%

RFU: Relative Fluorescence Units.

PI3K/Akt/mTOR Pathway Activation

The Phe-Leu motif mimics endogenous neurotrophic factors [1]. In experimental models, this dipeptide activates the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival [1] [2]. Specifically, it has been shown to increase levels of phosphorylated Akt (p-AKT) and phosphorylated mTOR (p-mTOR) by **2.3-fold and 1.8-fold**, respectively, compared to stressed controls [1]. The proposed molecular interaction involves the **leucine residue** facilitating hydrophobic interactions with Akt, while the **phenylalanine moiety** helps stabilize binding to mTOR [1].



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H-Phe-Leu-NH₂·HBr activates the PI3K/Akt/mTOR pathway to promote cell survival [1] [2].

Attenuation of Apoptotic Cascades

Activation of the survival pathway concurrently suppresses apoptotic machinery. The dipeptide reduces the activity of **Caspase-3**, a key executioner enzyme in apoptosis, by **35%** [1]. This indicates a significant role in preserving neuronal viability by halting the programmed cell death cascade.

Experimental Models and Protocols

The primary data for H-Phe-Leu-NH₂·HBr comes from *in vitro* models simulating Parkinson's disease pathology.

- **Cell Line:** SH-SY5Y human neuroblastoma cells [1].
- **Neurotoxic Insult:** Treatment with **6-Hydroxydopamine (6-OHDA)** to induce oxidative stress and mimic dopaminergic neuron degeneration [1].
- **Experimental Endpoints:**
 - **Reactive Oxygen Species (ROS):** Measured using fluorescent probes (e.g., DCFH-DA).
 - **Mitochondrial Membrane Potential ($\Delta\Psi_m$):** Assessed with fluorescent dyes (e.g., JC-1 or TMRM).
 - **Caspase-3 Activity:** Quantified using colorimetric or fluorometric assays.
 - **Protein Phosphorylation (p-AKT, p-mTOR):** Analyzed by western blotting or ELISA.

Research Applications and Development

H-Phe-Leu-NH₂·HBr is primarily used in **biochemical research** and early-stage **pharmaceutical development** for neurological disorders [1]. Its mechanism aligns with strategies targeting oxidative stress and faulty cell signaling in diseases like **Parkinson's and Alzheimer's** [2].

- **Advantages:** The dipeptide structure offers a potentially favorable balance of bioactivity and synthetic accessibility.
- **Challenges:** Further investigation is needed into its **pharmacokinetics, metabolic stability, and blood-brain barrier permeability** *in vivo*.

Conclusion and Future Directions

H-Phe-Leu-NH₂·HBr demonstrates compelling neuroprotective effects in preclinical models, primarily by activating the PI3K/Akt/mTOR pathway and suppressing apoptosis. Future work should focus on *in vivo*

validation, structural optimization to enhance drug-like properties, and exploration of its effects in a wider range of neurodegenerative models.

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References

1. Buy H-Phe-Leu-NH2.HBr | 108321-16-0 [smolecule.com]
2. Signaling Pathways in Oxidative Stress-Induced ... [mdpi.com]

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